L-Phenylalaninamide hydrochloride

Description

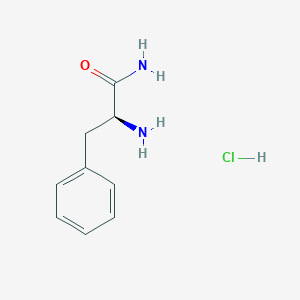

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-phenylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHLGTPNBQXSJT-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474604 |

Source

|

| Record name | L-Phenylalaninamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65864-22-4 |

Source

|

| Record name | L-Phenylalaninamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Phenylalaninamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-Phenylalaninamide Hydrochloride: A Comprehensive Technical Guide

CAS Number: 65864-22-4

This technical guide provides an in-depth overview of L-Phenylalaninamide hydrochloride, a pivotal molecule in biochemical research and pharmaceutical development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, analysis, and biological significance.

Core Properties and Data

This compound, the hydrochloride salt of the amide derivative of L-phenylalanine, is a white to off-white crystalline powder.[1][2][3] Its hydrochloride form enhances its stability and solubility in aqueous solutions, making it suitable for a variety of experimental applications.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| CAS Number | 65864-22-4 | [1][2][4] |

| Molecular Formula | C₉H₁₃ClN₂O | [1][2][4] |

| Molecular Weight | 200.66 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1][2][3] |

| Melting Point | 234 °C | [2][5] |

| Boiling Point | 356.9 °C at 760 mmHg | [2][5] |

| Solubility | Soluble in water | [3][5][6] |

| Purity | ≥ 99% (HPLC) | [2][7] |

| Optical Rotation | [α]D²⁰ = +15.0 to +23.0° (c=2, H₂O) | [3] |

| Storage | Inert atmosphere, room temperature | [2][6] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

-

Aromatic protons (phenyl group): Multiplet around δ 7.2-7.4 ppm.

-

α-proton (-CH(NH₃⁺)-): Multiplet around δ 4.0-4.3 ppm.

-

β-protons (-CH₂-phenyl): Two diastereotopic protons, likely appearing as a multiplet or two distinct signals around δ 2.9-3.3 ppm.

-

Amide protons (-CONH₂): Two broad singlets, chemical shift can vary depending on solvent and concentration.

-

Ammonium protons (-NH₃⁺): A broad singlet, chemical shift is highly dependent on solvent and pH.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl carbon (-C=O): δ 170-175 ppm.

-

Aromatic carbons: δ 125-140 ppm.

-

α-carbon (-CH(NH₃⁺)-): δ 50-55 ppm.

-

β-carbon (-CH₂-phenyl): δ 35-40 ppm.

Infrared (IR) Spectroscopy (Predicted Key Absorptions):

-

N-H stretch (ammonium and amide): Broad band in the region of 3000-3400 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Peaks in the region of 2800-3100 cm⁻¹.

-

Amide I band (C=O stretch): Strong absorption around 1650-1680 cm⁻¹.

-

Amide II band (N-H bend): Absorption around 1550-1640 cm⁻¹.

-

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion of the free base (L-phenylalaninamide) at m/z 164.09. The protonated molecule [M+H]⁺ would appear at m/z 165.10.

Synthesis and Experimental Protocols

This compound is typically synthesized from its parent amino acid, L-phenylalanine. The synthesis involves two main steps: the amidation of the carboxylic acid group and the subsequent formation of the hydrochloride salt.

General Synthesis Workflow

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis of L-Phenylalaninamide

This protocol describes a general method for the amidation of L-phenylalanine.

Materials:

-

L-Phenylalanine

-

Thionyl chloride (SOCl₂) or similar activating agent

-

Anhydrous methanol

-

Ammonia (gas or concentrated aqueous solution)

-

Anhydrous diethyl ether

-

Hydrochloric acid (concentrated or in a suitable solvent)

Procedure:

-

Esterification of L-Phenylalanine:

-

Suspend L-phenylalanine in anhydrous methanol at 0 °C.

-

Slowly add thionyl chloride dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure to obtain L-phenylalanine methyl ester hydrochloride.

-

-

Ammonolysis of the Ester:

-

Dissolve the L-phenylalanine methyl ester hydrochloride in a minimal amount of methanol.

-

Saturate the solution with ammonia gas at 0 °C or add a concentrated aqueous solution of ammonia.

-

Seal the reaction vessel and stir at room temperature for several days. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the solvent and excess ammonia under reduced pressure to yield crude L-phenylalaninamide.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the crude L-phenylalaninamide in a suitable solvent such as anhydrous diethyl ether.

-

Slowly add a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) with stirring.

-

The this compound will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Biological Significance and Signaling Pathways

L-Phenylalaninamide, as a derivative of the essential amino acid L-phenylalanine, is a precursor to several key neurotransmitters. L-phenylalanine is converted in the body to L-tyrosine, which is a crucial step in the biosynthesis of catecholamines.

Catecholamine Biosynthesis Pathway

Caption: Biosynthetic pathway of catecholamines from L-phenylalanine.

This pathway is fundamental for various physiological processes, including mood regulation, cognitive function, and the stress response.[2] While L-Phenylalaninamide itself is not a direct intermediate in this pathway, its structural similarity to L-phenylalanine suggests it may have interactions with the enzymes and transporters involved in this pathway. Its primary role in research is often as a chiral building block or a starting material for the synthesis of more complex molecules.

Applications in Research and Drug Development

This compound serves as a versatile building block in medicinal chemistry and drug discovery.

-

Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of peptide-based drugs.[2]

-

Chiral Auxiliary and Resolving Agent: Due to its inherent chirality, it can be used as a chiral auxiliary to control the stereochemistry of chemical reactions or as a resolving agent to separate enantiomers of racemic mixtures.[3]

-

Biochemical Research: It is used in biochemical and pharmacological studies to investigate enzyme-substrate interactions and to develop enzyme inhibitors.

Experimental Protocol: Enzymatic Assay using a Phenylalanine Derivative

The following is a generalized protocol for an enzymatic assay that could involve a substrate similar to L-phenylalaninamide. This example describes a spectrophotometric assay for L-phenylalanine dehydrogenase.

Materials:

-

Glycine buffer (e.g., 0.2 M, pH 10.4)

-

NAD⁺ solution (e.g., 20 mM)

-

L-phenylalanine dehydrogenase enzyme solution

-

This compound (as a potential substrate or inhibitor)

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture: In a cuvette, combine the glycine buffer, NAD⁺ solution, and the substrate solution (L-phenylalanine or the test compound like this compound).

-

Equilibrate: Incubate the mixture at a constant temperature (e.g., 25 °C) for a few minutes to allow the temperature to stabilize.

-

Initiate the reaction: Add the L-phenylalanine dehydrogenase solution to the cuvette to start the reaction.

-

Monitor the reaction: Measure the increase in absorbance at 340 nm over time. The rate of increase in absorbance is proportional to the rate of NADH formation and thus the enzyme activity.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. When testing this compound as a substrate, compare its reaction rate to that of L-phenylalanine. If testing it as an inhibitor, perform the assay with varying concentrations of the inhibitor in the presence of L-phenylalanine to determine the type and extent of inhibition.

This guide provides a foundational understanding of this compound for professionals in the scientific community. Further research into its specific biological activities and applications is ongoing and will continue to elucidate its full potential.

References

- 1. Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

- 3. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]

- 4. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caringsunshine.com [caringsunshine.com]

- 6. Phenylalanine - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

L-Phenylalaninamide Hydrochloride: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of L-Phenylalaninamide hydrochloride, a key intermediate in pharmaceutical and biochemical research. Addressed to researchers, scientists, and professionals in drug development, this document outlines the molecule's fundamental properties, synthesis applications, and known biological significance.

Core Molecular Data

This compound is the hydrochloride salt of L-phenylalaninamide, a derivative of the essential amino acid L-phenylalanine. Its chemical structure makes it a valuable building block in the synthesis of peptides and other complex organic molecules.

| Property | Value | References |

| Molecular Formula | C₉H₁₂N₂O·HCl or C₉H₁₃ClN₂O | [1][2] |

| Molecular Weight | ~200.67 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| CAS Number | 65864-22-4 | [1] |

| Melting Point | Approximately 234 °C | [1] |

| Solubility | Soluble in water | [1] |

Applications in Synthesis

This compound serves as a crucial starting material or intermediate in various synthetic procedures, most notably in solid-phase peptide synthesis (SPPS). Its primary role is to introduce a phenylalanine residue with a C-terminal amide, a common feature in many biologically active peptides.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Utilizing a Phenylalanine Amide Moiety

The following is a generalized protocol for the incorporation of a phenylalanine amide residue into a peptide chain using SPPS. Specific conditions may vary based on the resin, protecting groups, and coupling reagents employed.

1. Resin Preparation:

-

Select a suitable resin for C-terminal amide peptides (e.g., Rink amide resin).

-

Swell the resin in an appropriate solvent, such as N,N-dimethylformamide (DMF), for at least one hour to ensure optimal reaction conditions.

2. Fmoc Deprotection:

-

Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF.

-

Allow the reaction to proceed for a designated time (typically 15-30 minutes).

-

Thoroughly wash the resin with DMF to remove piperidine and the deprotection byproducts.

3. Amino Acid Coupling:

-

Activate the carboxylic acid group of the incoming Fmoc-protected amino acid (in this conceptual case, to be linked to the phenylalanine amide). This is typically achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to minimize side reactions.

-

Introduce the activated amino acid to the deprotected resin.

-

Allow the coupling reaction to proceed to completion, which can be monitored by a colorimetric test (e.g., ninhydrin test).

-

Wash the resin extensively with DMF and other solvents like dichloromethane (DCM) to remove excess reagents and byproducts.

4. Cleavage and Deprotection:

-

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

-

A common cleavage cocktail for this purpose is a mixture of trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

The resin is treated with the cleavage cocktail for a period of 1-3 hours.

-

The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and then lyophilized to obtain the crude product.

Caption: Role of L-Phenylalaninamide in Peptide Synthesis.

Biological Significance and Research Applications

While this compound itself is primarily an intermediate, the phenylalanine amide moiety it provides is present in various biologically active compounds. Research has shown that phenylalanine derivatives can exhibit a range of pharmacological activities.

-

Antimicrobial Activity: The introduction of L-phenylalanine into the sequence of antimicrobial peptides has been shown to enhance their selective activity against Gram-positive bacteria.[3] This suggests that peptides synthesized using this compound could be investigated for their potential as novel antimicrobial agents.

-

Quorum Sensing Inhibition: Phenylalanine derivatives bearing a hydroxamic acid moiety have been identified as potent inhibitors of quorum sensing in bacteria.[4] Quorum sensing is a system of cell-to-cell communication in bacteria that regulates virulence factors, making its inhibition a promising anti-infective strategy.

-

Pharmaceutical Development: As a derivative of an essential amino acid, this compound is a valuable component in the development of new therapeutics. Its use as a building block allows for the synthesis of peptide-based drugs and other molecules with potential applications in various disease areas.

This technical guide serves as a foundational resource for professionals engaged in the fields of medicinal chemistry, drug discovery, and biochemical research. The information provided herein is intended to facilitate a deeper understanding of this compound and its applications.

References

- 1. guidechem.com [guidechem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. The introduction of L-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity of its derivative phe-Prt against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

L-Phenylalaninamide Hydrochloride: A Technical Guide to Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-Phenylalaninamide hydrochloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for researchers to determine these values in their own laboratories. Understanding the solubility of this compound is crucial for its application in pharmaceutical synthesis, biochemical research, and drug development, as it directly impacts formulation, bioavailability, and purification processes.[1][2]

Qualitative and Quantitative Solubility Data

This compound is consistently reported to be soluble in water.[1][3][4][5] One source describes it as "easy to dissolve in water".[1] It is also stated to be soluble in some organic solvents, although specific quantitative data is scarce.[6]

The following table summarizes the available qualitative solubility information and provides a template for recording experimentally determined quantitative data.

| Solvent Class | Solvent Name | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Aqueous | Water | Soluble[1][3][4][5] | User-determined value |

| Phosphate-Buffered Saline (PBS) | Expected to be soluble | User-determined value | |

| Alcohols | Methanol | User-determined value | User-determined value |

| Ethanol | User-determined value | User-determined value | |

| Amides | Dimethylformamide (DMF) | User-determined value | User-determined value |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | User-determined value | User-determined value |

| Ethers | Diethyl Ether | Expected to be poorly soluble | User-determined value |

| Hydrocarbons | Hexane | Expected to be insoluble | User-determined value |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and reliable solubility data for this compound, the following established experimental methods are recommended.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[7]

Materials and Apparatus:

-

This compound (pure solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Conical flasks or vials with secure caps

-

Thermostatic shaking water bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with an appropriate membrane, typically 0.45 µm)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or potentiometric titrator)

Procedure:

-

Add an excess amount of this compound to a conical flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Seal the flasks tightly to prevent solvent evaporation.

-

Place the flasks in a thermostatic shaking water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The equilibration time should be established by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter compatible with the solvent to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the chosen analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method (see Section 2.2).

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) by accounting for the dilution factor.

Analytical Methods for Concentration Determination

2.2.1. High-Performance Liquid Chromatography (HPLC)

A validated HPLC method with UV detection is a common and accurate way to determine the concentration of this compound. A proper calibration curve with standards of known concentrations must be prepared.

2.2.2. UV-Vis Spectrophotometry

If this compound has a suitable chromophore, UV-Vis spectrophotometry can be a straightforward method for concentration determination. A calibration curve should be generated by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorbance (λmax).

2.2.3. Potentiometric Titration

For determining the concentration of this compound, potentiometric titration is a suitable method. This involves titrating the hydrochloride salt with a standardized solution of a strong base, such as sodium hydroxide. The endpoint of the titration, which corresponds to the neutralization of the hydrochloric acid, can be determined from the inflection point of the titration curve (pH vs. volume of titrant). Alternatively, the chloride ion can be titrated with a standardized solution of silver nitrate, with the endpoint detected by a silver electrode.[8][9]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. CAS 65864-22-4: L-phenylalaninamide hcl | CymitQuimica [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. Best L-Phenylalaninamide HCL Manufacturer and Factory | Baishixing [bsxaminoacids.com]

- 5. L-PHENYLALANINAMIDE HCL_åå·¥ç¾ç§ [chembk.com]

- 6. chembk.com [chembk.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. metrohm.com [metrohm.com]

- 9. chem.uci.edu [chem.uci.edu]

A Technical Guide to the Foundational Synthesis of L-Phenylalaninamide Hydrochloride

This document provides an in-depth technical overview of the historical context and a plausible foundational method for the synthesis of L-Phenylalaninamide hydrochloride. While the precise initial discovery is not extensively documented in modern databases, the synthesis relies on fundamental principles of peptide chemistry established in the early 20th century. This guide is intended for researchers, scientists, and professionals in drug development, offering a look into the early methodologies of amino acid amide synthesis.

Historical Context: The Dawn of Peptide Chemistry

The early 20th century marked a pivotal era in organic and biochemistry, largely driven by the pioneering work of Emil Fischer. His research laid the groundwork for understanding the structure of proteins as polypeptides, chains of amino acids linked by amide (peptide) bonds.[1][2][3][4][5] Fischer's development of methods for synthesizing peptides was a monumental step, confirming the polypeptide hypothesis and opening the door to creating these molecules in the laboratory.[5] The synthesis of simple amino acid amides like L-Phenylalaninamide would have been a logical extension of this foundational work, likely developed as a building block or for studying the properties of the amide bond.

A Foundational Synthetic Approach

Given the chemical knowledge of the time, a probable first synthesis of this compound would have involved a multi-step process starting from L-Phenylalanine. This approach would necessitate the protection of the amino group to prevent self-reaction, activation of the carboxylic acid to facilitate amide bond formation, reaction with ammonia, and subsequent deprotection and salt formation.

A logical and historically relevant workflow for this synthesis is depicted below:

Experimental Protocol: A Plausible First Synthesis

The following protocol outlines a detailed methodology for the synthesis of this compound based on established, early 20th-century chemical principles.

3.1. Step 1: N-Protection of L-Phenylalanine

-

Dissolution: Dissolve L-Phenylalanine in an aqueous solution of sodium bicarbonate.

-

Acylation: Cool the solution in an ice bath and add a protecting group agent, such as benzoyl chloride, dropwise with vigorous stirring.

-

Reaction: Continue stirring until the reaction is complete, monitoring for the disappearance of the starting material.

-

Acidification: Carefully acidify the mixture with hydrochloric acid to precipitate the N-benzoyl-L-phenylalanine.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry.

3.2. Step 2: Activation of the Carboxylic Acid

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, suspend the dried N-benzoyl-L-phenylalanine in an excess of thionyl chloride.

-

Reflux: Gently reflux the mixture until the solid dissolves and the evolution of sulfur dioxide and hydrogen chloride gases ceases.

-

Removal of Excess Reagent: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude N-benzoyl-L-phenylalanine acid chloride.

3.3. Step 3: Amidation

-

Ammonia Solution: Prepare a concentrated solution of ammonia in a suitable solvent (e.g., chloroform or diethyl ether) and cool it in an ice bath.

-

Addition of Acid Chloride: Slowly add the crude N-benzoyl-L-phenylalanine acid chloride to the cold ammonia solution with constant stirring.

-

Reaction: Allow the reaction to proceed to completion, forming a precipitate of N-benzoyl-L-phenylalaninamide and ammonium chloride.

-

Isolation: Filter the mixture to collect the solid product. Wash with water to remove the ammonium chloride, followed by a cold organic solvent to remove any unreacted starting material.

3.4. Step 4: Deprotection and Hydrochloride Salt Formation

-

Acid Hydrolysis: Suspend the N-benzoyl-L-phenylalaninamide in concentrated hydrochloric acid.

-

Reflux: Heat the mixture under reflux to hydrolyze the benzoyl protecting group.

-

Crystallization: Upon cooling, this compound will crystallize from the solution.

-

Purification: Collect the crystals by filtration, wash with a small amount of cold ethanol or diethyl ether, and dry under vacuum.

A generalized reaction pathway for this synthesis is presented below:

Quantitative Data and Characterization

The following table summarizes key quantitative data for this compound, compiled from various sources.[6][7]

| Property | Value |

| Molecular Formula | C₉H₁₃ClN₂O |

| Molecular Weight | 200.67 g/mol |

| Appearance | White to off-white crystalline powder[6] |

| Melting Point | ~234 °C[6] |

| Solubility | Soluble in water[6] |

| Specific Rotation [α]20/D | +15.0 to +23.0 degrees (c=2, H₂O)[6] |

Modern Synthetic Perspectives

While the described historical method is robust, modern organic synthesis offers more efficient and milder alternatives for amide bond formation. These contemporary methods often utilize coupling reagents that activate the carboxylic acid in situ, avoiding the need for harsh reagents like thionyl chloride.[8][9] Examples of such reagents include carbodiimides (e.g., DCC, EDC) and phosphonium or uronium salts (e.g., PyBOP, HATU).[9] Furthermore, advancements in protecting group chemistry provide a wider array of options that can be removed under specific and gentle conditions, which is particularly crucial in the synthesis of more complex peptides.

Conclusion

The synthesis of this compound represents a fundamental transformation in peptide and medicinal chemistry. While the exact first synthesis is not clearly documented, the foundational methods developed by pioneers like Emil Fischer provide a clear and logical pathway to its creation. Understanding these early experimental protocols offers valuable insight into the evolution of synthetic organic chemistry and the foundations upon which modern drug discovery and development are built.

References

- 1. What to synthesize? From Emil Fischer to peptidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. nobelprize.org [nobelprize.org]

- 4. The bold legacy of Emil Fischer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ideal-pharma.eu [ideal-pharma.eu]

- 6. Page loading... [wap.guidechem.com]

- 7. Best L-Phenylalaninamide HCL Manufacturer and Factory | Baishixing [bsxaminoacids.com]

- 8. researchgate.net [researchgate.net]

- 9. luxembourg-bio.com [luxembourg-bio.com]

L-Phenylalaninamide Hydrochloride: A Technical Guide to its Role as a Precursor in Biochemical Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Phenylalaninamide hydrochloride is a synthetic derivative of the essential amino acid L-phenylalanine. While direct enzymatic interactions and signaling roles of the amide form are not extensively documented, its primary significance in biochemical pathways is understood through its likely in vivo hydrolysis to L-phenylalanine. This guide provides an in-depth analysis of the biochemical fate and downstream effects of L-phenylalanine, focusing on its critical role as a precursor to the neurotransmitter dopamine. This document outlines the enzymatic steps, transport mechanisms, and regulatory aspects of the dopamine synthesis pathway originating from L-phenylalanine. Experimental protocols for assessing key enzymatic activities and cellular uptake are also detailed to provide a practical framework for researchers.

Introduction

This guide, therefore, focuses on the well-established and critically important biochemical pathways of L-phenylalanine, with the understanding that this compound serves as a delivery form of this essential amino acid. The primary pathway of interest is the synthesis of catecholamine neurotransmitters, particularly dopamine.

The Dopamine Synthesis Pathway

L-phenylalanine is the initial substrate for the synthesis of dopamine, a neurotransmitter crucial for motor control, motivation, reward, and cognitive function. The pathway involves a series of enzymatic conversions, primarily occurring in the liver and specialized neurons.

Enzymatic Conversions

The conversion of L-phenylalanine to dopamine proceeds through the following key steps:

-

Hydroxylation of L-Phenylalanine to L-Tyrosine: This initial and rate-limiting step in the overall pathway from phenylalanine is catalyzed by the enzyme phenylalanine hydroxylase (PAH) .[5] This reaction requires molecular oxygen and the cofactor tetrahydrobiopterin (BH4).

-

Hydroxylation of L-Tyrosine to L-DOPA: The subsequent hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) is catalyzed by tyrosine hydroxylase (TH) . This is the rate-limiting step in the synthesis of catecholamines from tyrosine.

-

Decarboxylation of L-DOPA to Dopamine: The final step is the decarboxylation of L-DOPA to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC) , which utilizes pyridoxal phosphate (vitamin B6) as a cofactor.

Transport Across the Blood-Brain Barrier

For L-phenylalanine to serve as a precursor for dopamine synthesis in the brain, it must cross the blood-brain barrier (BBB). This transport is mediated by a specific carrier protein.

L-Type Amino Acid Transporter 1 (LAT1)

The primary transporter for L-phenylalanine across the BBB is the L-Type Amino Acid Transporter 1 (LAT1) .[6][7] This is a sodium-independent transporter that facilitates the movement of large neutral amino acids. The transport is competitive, meaning that high concentrations of other large neutral amino acids can inhibit the uptake of L-phenylalanine into the brain.[6]

Quantitative Data

While no direct quantitative data for this compound has been identified, the following tables summarize key kinetic parameters for the enzymes and transporters involved in the L-phenylalanine to dopamine pathway.

Table 1: Michaelis-Menten Constants (Km) for Enzymes in the Dopamine Synthesis Pathway

| Enzyme | Substrate | Km Value | Organism/System |

| Phenylalanine Hydroxylase (PAH) | L-Phenylalanine | 0.42 mM | Rat Brain |

| Phenylalanine Hydroxylase (PAH) | L-Phenylalanine | 0.011 mM | Rat Brain (in situ perfusion) |

| L-Type Amino Acid Transporter (LAT1) | L-Phenylalanine | 0.26 µM (high affinity) | Human Brain Capillaries |

| L-Type Amino Acid Transporter (LAT1) | L-Phenylalanine | 22.3 µM (low affinity) | Human Brain Capillaries |

Note: Km values can vary depending on the experimental conditions, such as pH, temperature, and the presence of allosteric modulators.[7][8][9]

Experimental Protocols

The following are generalized protocols for assessing key aspects of the L-phenylalanine to dopamine pathway.

Phenylalanine Hydroxylase (PAH) Activity Assay

This protocol outlines a method to determine the activity of PAH by measuring the production of L-tyrosine.

Objective: To quantify the enzymatic activity of Phenylalanine Hydroxylase.

Materials:

-

Enzyme source (e.g., purified PAH, liver homogenate)

-

L-Phenylalanine solution

-

Tetrahydrobiopterin (BH4) solution

-

Catalase

-

Ferrous ammonium sulfate

-

Reaction buffer (e.g., HEPES or Tris-HCl, pH 7.4)

-

Trichloroacetic acid (TCA) for reaction termination

-

Reagents for tyrosine detection (e.g., using HPLC with fluorescence detection)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, catalase, and ferrous ammonium sulfate.

-

Add the enzyme source to the reaction mixture.

-

To initiate the reaction, add L-phenylalanine and BH4 solutions.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time period.

-

Stop the reaction by adding TCA.

-

Centrifuge the mixture to pellet precipitated proteins.

-

Analyze the supernatant for L-tyrosine concentration using a suitable method like HPLC.

-

Calculate the enzyme activity based on the amount of L-tyrosine produced per unit time per amount of enzyme.

In Vitro Blood-Brain Barrier Transport Assay

This protocol describes a method to assess the transport of L-phenylalanine across a cell-based model of the blood-brain barrier.

Objective: To measure the transport of L-phenylalanine across an in vitro BBB model.

Materials:

-

Co-culture of brain capillary endothelial cells and astrocytes on a permeable support (e.g., Transwell®)

-

Radiolabeled L-phenylalanine (e.g., [3H]-L-phenylalanine)

-

Transport buffer (e.g., Earle's Balanced Salt Solution)

-

Scintillation cocktail and counter

Procedure:

-

Culture the brain endothelial cells on the apical side and astrocytes on the basolateral side of the permeable support until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.

-

Wash the cells with transport buffer.

-

Add the transport buffer containing radiolabeled L-phenylalanine to the apical (blood side) chamber.

-

At various time points, collect samples from the basolateral (brain side) chamber.

-

Measure the radioactivity in the collected samples using a scintillation counter.

-

Calculate the permeability coefficient (Papp) to quantify the transport rate.

Conclusion

This compound is best understood in a biochemical context as a precursor to L-phenylalanine. Its administration is expected to increase the systemic and, subsequently, the central nervous system concentrations of L-phenylalanine, thereby influencing the rate of dopamine synthesis. The key regulatory points in this pathway are the enzymatic activities of phenylalanine hydroxylase and tyrosine hydroxylase, and the transport of L-phenylalanine across the blood-brain barrier by LAT1. For drug development professionals, the potential of this compound lies in its ability to modulate dopamine levels, which could be relevant for conditions associated with dopaminergic dysfunction. Future research should focus on elucidating the specific pharmacokinetics of this compound, including its rate and sites of hydrolysis to L-phenylalanine, to better predict its therapeutic efficacy and potential applications.

References

- 1. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | API Intermediate | Baishixing | ETW [etwinternational.com]

- 3. Kinetics of hydrolysis of amide and anilide substrates of p-guanidino-L-phenylalanine by bovine and porcine trypsins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]

- 6. Inhibition of neutral amino acid transport across the human blood-brain barrier by phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regional transport of phenylalanine across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylalanine transport across the blood-brain barrier as studied with the in situ brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenylalanine transport at the human blood-brain barrier. Studies with isolated human brain capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Biological Activity of L-Phenylalaninamide Hydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a foundational guide to the preliminary understanding of L-Phenylalaninamide hydrochloride's biological activity. It is important to note that publicly available, in-depth studies specifically investigating the biological activities, signaling pathways, and quantitative effects of this compound are limited. Much of the current understanding is extrapolated from research on its parent molecule, L-phenylalanine, and other closely related derivatives. The information presented herein is intended to provide a starting point for further research and investigation.

Introduction

This compound is a derivative of the essential amino acid L-phenylalanine. Structurally, it is the amide form of L-phenylalanine, presented as a hydrochloride salt to enhance its stability and solubility in aqueous solutions.[1] While extensively utilized as a chiral building block and intermediate in the synthesis of pharmaceuticals and peptides, its intrinsic biological activities remain a subject of nascent exploration.[2][3][4] This whitepaper aims to consolidate the available preliminary data and propose potential avenues for future research into its pharmacological profile.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to interpreting its biological interactions.

| Property | Value | Reference |

| CAS Number | 65864-22-4 | [1] |

| Molecular Formula | C₉H₁₃ClN₂O | [1] |

| Molecular Weight | 200.67 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water | [2] |

| Melting Point | Approximately 234 °C | [2] |

Postulated Biological Activities and Signaling Pathways

Direct evidence for the biological activity of this compound is scarce. However, based on the known roles of L-phenylalanine and other amide-containing compounds, several hypotheses can be formulated.

Neuromodulatory Potential

L-phenylalanine serves as a precursor to several key neurotransmitters, including dopamine, norepinephrine, and epinephrine. While this compound is not a direct precursor in the same pathway, its structural similarity suggests potential interactions with neuronal receptors and transporters.

Hypothesized Signaling Pathway: Interaction with Neurotransmitter Systems

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, 97%, Thermo Scientific Chemicals 100 g | Request for Quote [thermofisher.com]

- 4. CAS 65864-22-4: L-phenylalaninamide hcl | CymitQuimica [cymitquimica.com]

A Technical Guide to the Spectroscopic Profile of L-Phenylalaninamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the expected spectroscopic data for L-Phenylalaninamide hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its chemical structure and comparison with similar molecules. Detailed, generalized experimental protocols for acquiring such data are also provided to facilitate laboratory investigation.

Chemical Structure and Properties

This compound is the hydrochloride salt of L-phenylalaninamide. The presence of a chiral center, an aromatic ring, a primary amide, and an ammonium group gives rise to a distinct spectroscopic fingerprint.

Chemical Structure:

Molecular Formula: C₉H₁₃ClN₂O[1]

Molecular Weight: 200.67 g/mol [1][2]

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for this compound. These values are estimations and may vary based on experimental conditions.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.0 - 3.5 | Multiplet | β-CH₂ |

| ~4.0 - 4.5 | Triplet | α-CH |

| ~7.2 - 7.5 | Multiplet | Aromatic CH |

| ~7.6 (broad singlet) | Singlet | Amide -NH₂ |

| ~8.5 (broad singlet) | Singlet | Ammonium -NH₃⁺ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~40 | β-C |

| ~55 | α-C |

| ~127 - 130 | Aromatic CH |

| ~135 | Quaternary Aromatic C |

| ~175 | Carbonyl C=O |

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 3200 - 3400 (broad) | N-H stretch (Amide and Ammonium) |

| 3000 - 3100 | Aromatic C-H stretch |

| 2800 - 3000 | Aliphatic C-H stretch |

| ~1680 | Amide I (C=O stretch) |

| ~1600 | Amide II (N-H bend) |

| ~1450, ~1495 | Aromatic C=C stretch |

Table 4: Mass Spectrometry Data

| m/z Value | Assignment |

| 165.10 (calculated) | [M+H]⁺ of the free base (L-Phenylalaninamide) |

| 148.09 | Fragment ion ([M+H - NH₃]⁺) |

Experimental Protocols

The following sections outline generalized methodologies for acquiring the spectroscopic data for this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD).[3][4] The solution should be transferred to a 5 mm NMR tube and filtered if any solid particles are present to ensure a homogeneous solution.[5] For hydrochloride salts that are difficult to dissolve, using an alkaline deuterated solvent can facilitate solubilization by neutralizing the HCl salt in situ.[6]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum should be acquired. Typical parameters include a 30° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a larger sample concentration (50-100 mg) are generally required.[4] A spectral width of approximately 200-220 ppm is used.

3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Finely grind 1-2 mg of the solid this compound sample using an agate mortar and pestle.[7]

-

Mix the ground sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. KBr is used as it is transparent in the mid-IR range.[7][8]

-

Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a thin, transparent pellet.[7]

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal (commonly diamond).

-

Apply pressure to ensure good contact between the sample and the crystal. This method requires minimal to no sample preparation.[8]

-

-

Data Acquisition: Place the prepared sample (KBr pellet or on the ATR crystal) in the sample compartment of the FTIR spectrometer. A background spectrum of pure KBr (for the pellet method) or the empty ATR crystal should be recorded and subtracted from the sample spectrum. Data is typically collected over a range of 4000 to 400 cm⁻¹.[9]

3.3 Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as a mixture of acetonitrile and water.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for amino acid amides.

-

Data Acquisition:

-

Full Scan (MS1): Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the intact protonated molecule. For L-Phenylalaninamide, the expected [M+H]⁺ ion would be observed (the free base).

-

Tandem MS (MS/MS): To obtain structural information, perform fragmentation analysis on the precursor ion of interest. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.[10]

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. guidechem.com [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. organomation.com [organomation.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. How to make an NMR sample [chem.ch.huji.ac.il]

- 6. researchgate.net [researchgate.net]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 9. jascoinc.com [jascoinc.com]

- 10. A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides - PMC [pmc.ncbi.nlm.nih.gov]

L-Phenylalaninamide Hydrochloride: A Chiral Pillar in Asymmetric Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

L-Phenylalaninamide hydrochloride, a derivative of the essential amino acid L-phenylalanine, has emerged as a important and versatile chiral building block in modern organic synthesis and medicinal chemistry. Its inherent chirality, coupled with the reactivity of its amide and amine functionalities, makes it a valuable precursor for the synthesis of a wide array of enantiomerically pure compounds, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role as a chiral auxiliary and catalyst in asymmetric reactions.

Core Properties and Characterization

This compound is a white to off-white crystalline powder that is soluble in water.[1] Its structure combines the stereochemical integrity of the L-phenylalanine backbone with a primary amide and a protonated amine, rendering it a versatile starting material for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 65864-22-4 | [1] |

| Molecular Formula | C₉H₁₃ClN₂O | [1] |

| Molecular Weight | 200.67 g/mol | [1] |

| Melting Point | 234 °C | [1] |

| Boiling Point | 356.9 °C at 760 mmHg | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

| Optical Rotation [α]²⁰/D | +15.0 to +23.0 degrees (c=2, H₂O) | [1] |

Spectroscopic Data:

While a complete set of publicly available, detailed spectra for this compound is not readily found in a single source, typical spectroscopic characteristics can be inferred from its structure and data for related compounds like L-phenylalanine and its esters.

-

¹H NMR: Expected signals would include aromatic protons from the phenyl group, a characteristic multiplet for the α-proton, and signals for the β-protons of the phenylalanine backbone, as well as broad signals for the amide and ammonium protons.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the amide, the α- and β-carbons, and the aromatic carbons of the phenyl ring.[2]

-

IR Spectroscopy: Key absorption bands would be expected for the N-H stretching of the primary amide and the ammonium group, the C=O stretching of the amide (Amide I band), and the N-H bending (Amide II band).

Synthesis of this compound

The synthesis of this compound typically starts from the readily available and relatively inexpensive chiral precursor, L-phenylalanine. A common synthetic route involves the protection of the amino group, activation of the carboxylic acid, amidation, and subsequent deprotection and salt formation.

Experimental Protocol: A General Synthetic Approach

While a specific, detailed, and publicly available protocol for the direct synthesis of this compound is not extensively documented in the reviewed literature, a general and logical synthetic pathway can be outlined based on standard peptide chemistry techniques. This would typically involve the following conceptual steps:

Figure 1: General synthetic workflow for this compound.

-

Amino Group Protection: The amino group of L-phenylalanine is first protected to prevent side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).

-

Carboxylic Acid Activation: The carboxylic acid group of the N-protected L-phenylalanine is then activated to facilitate amide bond formation. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.

-

Amidation: The activated carboxylic acid is reacted with a source of ammonia, such as ammonium hydroxide or gaseous ammonia, to form the primary amide.

-

Deprotection and Salt Formation: The protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc, or catalytic hydrogenation for Cbz). The resulting free amine is then treated with hydrochloric acid to yield this compound.

Applications as a Chiral Building Block

The true value of this compound lies in its application as a chiral building block for the synthesis of more complex, enantiomerically pure molecules. Its utility spans from being a precursor for chiral ligands to acting as a chiral auxiliary, directing the stereochemical outcome of a reaction.

Precursor for Chiral Ligands and Catalysts

Amino acid amides serve as excellent starting materials for the synthesis of chiral ligands for asymmetric catalysis.[3] The primary amide and the free amine (after neutralization) can be readily modified to introduce coordinating groups, such as phosphines or oxazolines, which can then chelate to a metal center and create a chiral catalytic environment.

Figure 2: Logical workflow for the use of L-Phenylalaninamide in chiral ligand synthesis.

Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[4] While direct and detailed examples of this compound acting as a chiral auxiliary are not abundant in the readily available literature, the broader class of amino acid amides has been successfully employed in this capacity. For instance, (R)-phenylglycine amide has been used as a chiral auxiliary in asymmetric Strecker synthesis.[5] The general principle involves attaching the chiral amide to a substrate, performing the diastereoselective reaction, and then cleaving the auxiliary to obtain the enantiomerically enriched product.

Table 2: Representative Asymmetric Reactions Utilizing Amino Acid Amide-Derived Chiral Auxiliaries/Catalysts

| Reaction Type | Chiral Catalyst/Auxiliary | Substrates | Diastereomeric/Enantiomeric Excess | Reference(s) |

| Aldol Reaction | L-Prolinamide derivatives | Aldehydes and Ketones | up to >99% ee | [6] |

| Michael Addition | Primary amino catalysts derived from diamines | Enones and 4-hydroxycoumarin | up to 83% ee | [7] |

| Diels-Alder Reaction | Chiral imidazolidinones (derived from amino acids) | α,β-Unsaturated aldehydes and dienes | up to 93% ee | [8] |

| Strecker Synthesis | (R)-Phenylglycine amide | Aldehydes, amines, cyanide source | >99:1 dr | [5] |

Experimental Protocol: Asymmetric Aldol Reaction Catalyzed by an L-Prolinamide Derivative (A Model System)

This protocol, adapted from the work on L-prolinamide derivatives, illustrates the potential application of amino acid amides in organocatalysis.[6] While not directly using L-Phenylalaninamide, it provides a framework for how such a compound could be employed.

-

Catalyst Preparation: The L-prolinamide catalyst is synthesized from L-proline and the corresponding amine.

-

Reaction Setup: To a solution of the aldehyde (1.0 mmol) in neat acetone (10 mL) at the desired temperature (e.g., room temperature or -25 °C), the L-prolinamide catalyst (20 mol%) is added.

-

Reaction Monitoring: The reaction is stirred for a specified time (e.g., 24-72 hours) and monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the aldol product.

-

Chiral Analysis: The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).

Figure 3: Simplified catalytic cycle for a direct asymmetric aldol reaction.

Role in Drug Development

The significance of chiral building blocks like this compound in drug development cannot be overstated. Approximately 40-45% of small molecule pharmaceuticals contain chiral amine fragments.[9] The ability to synthesize single enantiomers of drug candidates is crucial, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those containing peptide or pseudo-peptide structures. Its applications are found in the development of treatments for a range of conditions, including neurological disorders and infectious diseases.

Conclusion

This compound stands as a testament to the power of leveraging nature's chirality for the advancement of chemical synthesis. Its ready availability from the chiral pool, coupled with its versatile chemical handles, makes it an invaluable tool for researchers and professionals in drug development. While direct, detailed applications as a chiral auxiliary are still an area for further exploration and documentation, the principles established with related amino acid amides clearly indicate its high potential. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound will undoubtedly continue to expand, paving the way for the discovery and development of next-generation therapeutics.

References

- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]

- 3. Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations [mdpi.com]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metal-mediated aminocatalysis provides mild conditions: Enantioselective Michael addition mediated by primary amino catalysts and alkali-metal ions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for L-Phenylalaninamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Phenylalaninamide hydrochloride (L-Phe-NH2·HCl) is a derivative of the essential amino acid L-phenylalanine, characterized by an amide group at the C-terminus.[1][2] Its hydrochloride salt form enhances stability and solubility in aqueous solutions, making it a versatile building block in various chemical and pharmaceutical applications.[1][2] While extensively utilized as an intermediate in peptide synthesis and the development of more complex molecules, the intrinsic biological activities of this compound itself remain largely underexplored.[3][4] This technical guide outlines potential research areas for this compound, providing a foundation for investigating its therapeutic potential. The following sections detail promising avenues of research, including its role as an enzyme inhibitor, a modulator of neurotransmitter systems, and a chiral building block in asymmetric synthesis.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for designing and interpreting biological assays.

| Property | Value | Reference |

| CAS Number | 65864-22-4 | [1] |

| Molecular Formula | C₉H₁₃ClN₂O | [1] |

| Molecular Weight | 200.67 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 234 °C | [4] |

| Boiling Point | 356.9 °C at 760 mmHg | [4] |

| Water Solubility | Soluble | [4] |

| Optical Rotation | [α]²⁰/D = +15.0 to +23.0 degrees (c=2, H₂O) | [4] |

Potential Research Area 1: Enzyme Inhibition

Derivatives of L-phenylalanine have demonstrated significant activity as inhibitors of various enzymes, suggesting that the core structure of this compound could serve as a scaffold for the development of novel enzyme inhibitors.[5][6] Research in this area could uncover new therapeutic applications for this readily available compound.

Rationale

The structural similarity of this compound to the natural amino acid L-phenylalanine makes it a candidate for interacting with the active sites of enzymes that process phenylalanine or related substrates. Halogenated and other derivatives of phenylalanine have shown inhibitory activity against a range of enzymes, and it is plausible that the unsubstituted amide may possess inhibitory properties, albeit potentially with lower potency.[2][5]

Proposed Target Enzymes and Potential Therapeutic Areas

-

Phenylalanine Ammonia-Lyase (PAL): Inhibition of PAL has implications in the study of plant physiology and could be explored for antifungal applications.

-

Chymotrypsin and other Proteases: As a phenylalanine derivative, it may exhibit inhibitory effects on proteases that have a preference for aromatic residues.

-

Amino Acid Racemases: Investigating the inhibition of bacterial amino acid racemases could lead to the development of novel antimicrobial agents.

Experimental Protocol: Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme.

Materials:

-

This compound

-

Target enzyme (e.g., Phenylalanine Ammonia-Lyase)

-

Substrate for the target enzyme (e.g., L-phenylalanine for PAL)

-

Assay buffer (specific to the enzyme)

-

96-well microplates

-

Microplate reader (spectrophotometer or fluorometer)

-

Positive control inhibitor (if available)

Procedure:

-

Prepare Solutions:

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare a series of dilutions of the stock solution to obtain a range of inhibitor concentrations.

-

Prepare a stock solution of the substrate in the assay buffer.

-

Prepare a solution of the enzyme in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of the enzyme solution to each well.

-

Add varying concentrations of this compound to the test wells.

-

Include control wells with no inhibitor (enzyme activity control) and wells with no enzyme (background control).

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

-

-

Initiate Reaction:

-

Add a fixed volume of the substrate solution to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Measure the change in absorbance or fluorescence over time using a microplate reader at a wavelength appropriate for the product of the enzymatic reaction.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[7]

-

If further characterization is desired, perform kinetic studies by varying both substrate and inhibitor concentrations to determine the mechanism of inhibition and the inhibition constant (Ki).[8]

-

Expected Quantitative Data

The primary quantitative output of this research will be the IC₅₀ and/or Ki values of this compound against the target enzymes.

| Parameter | Description |

| IC₅₀ (µM) | The concentration of this compound required to inhibit 50% of the target enzyme's activity. |

| Ki (µM) | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. Provides a more absolute measure of inhibitor potency. |

| Mechanism of Inhibition | Competitive, non-competitive, uncompetitive, or mixed, determined through kinetic analysis. |

dot

Caption: Workflow for an enzyme inhibition assay.

Potential Research Area 2: Modulation of Neurotransmitter Systems

L-phenylalanine is a precursor to several key neurotransmitters, including dopamine and norepinephrine.[9] Its derivatives have been shown to modulate glutamatergic transmission.[10][11] This suggests that this compound could have direct effects on neurotransmitter release, reuptake, or receptor binding.

Rationale

The structural similarity to L-phenylalanine may allow this compound to interact with amino acid transporters or receptors in the central nervous system. Investigating these potential interactions could reveal novel mechanisms for modulating neuronal signaling.

Proposed Research Focus

-

Neurotransmitter Release: Assess the effect of this compound on the depolarization-evoked release of neurotransmitters like glutamate, GABA, dopamine, and norepinephrine from primary neuronal cultures or synaptosomes.[12][13]

-

Receptor Binding: Investigate the binding affinity of this compound to various neurotransmitter receptors, particularly those known to be modulated by amino acids, such as the NMDA receptor or metabotropic glutamate receptors.

-

Calcium-Sensing Receptor (CaSR) Modulation: L-phenylalanine is a known positive allosteric modulator of the CaSR, which is expressed in the gastrointestinal tract and other tissues.[14][15][16][17][18] The effect of this compound on CaSR activity could be a fruitful area of investigation, with potential implications for gut hormone secretion and calcium homeostasis.

Experimental Protocol: Neurotransmitter Release Assay from Primary Neuronal Cultures

Materials:

-

Primary neuronal cultures (e.g., cortical or hippocampal neurons)

-

This compound

-

High potassium stimulation buffer (e.g., Krebs-Ringer buffer with 50 mM KCl)

-

Control buffer (e.g., Krebs-Ringer buffer with 5 mM KCl)

-

HPLC system with electrochemical or fluorescence detection

-

Cell culture plates

Procedure:

-

Cell Culture and Treatment:

-

Culture primary neurons to maturity.

-

Wash the cells with control buffer.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time.

-

-

Stimulation of Release:

-

Remove the pre-incubation solution.

-

Add high potassium stimulation buffer to induce depolarization and neurotransmitter release.

-

Incubate for a short period (e.g., 5-10 minutes).

-

-

Sample Collection:

-

Collect the supernatant containing the released neurotransmitters.

-

-

Quantification:

-

Analyze the neurotransmitter content in the supernatant using HPLC.

-

-

Data Analysis:

-

Quantify the amount of each neurotransmitter released.

-

Compare the release in the presence of this compound to the vehicle control.

-

Generate dose-response curves to determine the EC₅₀ or IC₅₀ for the effect on release.

-

dot

Caption: Potential modulation of neurotransmitter release.

Potential Research Area 3: Asymmetric Synthesis and Chiral Resolution

This compound is a chiral molecule and can be used as a resolving agent for racemic mixtures or as a building block in asymmetric synthesis.[4][19]

Rationale

The chiral nature of this compound allows it to form diastereomeric salts with racemic acids or to be incorporated into chiral catalysts. This property is valuable in the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry.

Proposed Applications

-

Chiral Resolving Agent: Investigate its efficacy in resolving racemic mixtures of chiral carboxylic acids through the formation and fractional crystallization of diastereomeric salts.[20]

-

Chiral Ligand in Asymmetric Catalysis: Synthesize metal complexes with this compound as a chiral ligand and evaluate their performance in asymmetric transformations such as hydrogenations or C-C bond-forming reactions.

-

Precursor for Chiral Auxiliaries: Use this compound as a starting material for the synthesis of novel chiral auxiliaries for use in stereoselective reactions.[21]

Experimental Protocol: Kinetic Resolution of a Racemic Amine

This protocol outlines a general procedure for using a derivative of this compound as a chiral acylating agent in the kinetic resolution of a racemic amine.

Materials:

-

N-protected L-Phenylalaninamide (synthesized from this compound)

-

Racemic amine

-

Coupling agent (e.g., DCC, EDC)

-

Aprotic solvent (e.g., dichloromethane)

-

Chiral HPLC system

Procedure:

-

Reaction Setup:

-

Dissolve the N-protected L-Phenylalaninamide and the racemic amine in the aprotic solvent.

-

Add the coupling agent to initiate the acylation reaction.

-

Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

-

-

Work-up:

-

Once the reaction has reached approximately 50% conversion, quench the reaction.

-

Filter to remove any precipitated byproducts.

-

Wash the organic phase with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.

-

Dry the organic phase and concentrate it under reduced pressure.

-

-

Separation and Analysis:

-

Separate the acylated product (diastereomer) from the unreacted amine using column chromatography.

-

Determine the enantiomeric excess of the unreacted amine and the diastereomeric ratio of the product using chiral HPLC.

-

-

Calculation:

-

Calculate the selectivity factor (s) of the kinetic resolution.

-

dot

Caption: Workflow for kinetic resolution of a racemic amine.

Conclusion

This compound represents a readily accessible and versatile chemical entity with untapped potential in drug discovery and development. The research areas proposed in this guide—enzyme inhibition, neuromodulation, and asymmetric synthesis—provide a strategic framework for future investigations. By systematically exploring these avenues, researchers can unlock the full potential of this compound, potentially leading to the development of novel therapeutics and synthetic methodologies. The provided experimental protocols and conceptual diagrams are intended to serve as a starting point for the design of rigorous and impactful scientific studies.

References

- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. [논문]L-phenylalanine selectively depresses currents at glutamatergic excitatory synapses [scienceon.kisti.re.kr]

- 12. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of drugs on neurotransmitter release: experiments in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Illuminating the allosteric modulation of the calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The extracellular calcium-sensing receptor is required for cholecystokinin secretion in response to l-phenylalanine in acutely isolated intestinal I cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Allosteric Modulation of the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Allosteric modulation of the calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Calcium-sensing receptor mediates phenylalanine-induced cholecystokinin secretion in enteroendocrine STC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. rsc.org [rsc.org]

- 21. Bioactive Formulations in Agri-Food-Pharma: Source and Applications - PMC [pmc.ncbi.nlm.nih.gov]

L-Phenylalaninamide Hydrochloride: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for L-Phenylalaninamide hydrochloride (CAS No: 65864-22-4), a derivative of the essential amino acid L-phenylalanine. This compound is utilized in various research and pharmaceutical development applications, including as a building block in peptide synthesis and as a precursor in neurotransmitter studies.[1] Adherence to strict safety protocols is crucial when handling this and any chemical substance.

Physicochemical and Toxicological Data

Quantitative data for this compound has been compiled from various sources to provide a clear overview of its physical, chemical, and toxicological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₃ClN₂O | [2] |

| Molecular Weight | 200.67 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [4][3][5] |

| Melting Point | 231.0 to 237.0 °C[2] | [4][3][5][6] |

| Boiling Point | 356.9 °C at 760 mmHg | [4][3][5][6] |

| Flash Point | 169.7 °C | [4][3][5][6] |

| Water Solubility | Soluble | [3][5][6] |

| Storage Temperature | Room temperature, in an inert atmosphere | [4][3][5] |

Table 2: Toxicological Data for L-Phenylalanine (as a related compound)

| Test | Species | Route | Value |

| LD50 | Mouse | Intraperitoneal | >1,322 mg/kg |

| LD50 | Rat | Intraperitoneal | 5,287 mg/kg |

Note: Specific LD50/LC50 data for this compound were not available. The provided data is for the related compound L-Phenylalanine and should be used for general guidance only. A full toxicological profile for this compound has not been thoroughly investigated.

Safety and Handling Precautions

Proper handling of this compound is essential to ensure personnel safety and maintain the integrity of the compound. The following precautions are based on general best practices for handling powdered chemical reagents.

Personal Protective Equipment (PPE)

When handling this compound, appropriate PPE should be worn at all times:

-

Eye Protection: Chemical splash goggles or safety glasses with side shields.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed frequently.

-

Body Protection: A laboratory coat or other protective clothing to prevent skin contact.

-